molecular formula C5H9BrN2O B1528107 1-(2-Bromoethyl)imidazolidin-2-one CAS No. 328569-74-0

1-(2-Bromoethyl)imidazolidin-2-one

Cat. No. B1528107
M. Wt: 193.04 g/mol
InChI Key: OXIDPIFLOWJKCY-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)imidazolidin-2-one is a chemical compound with the CAS Number: 328569-74-0 . It has a molecular weight of 193.04 and its IUPAC name is 1-(2-bromoethyl)imidazolidin-2-one . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

  • Bioactive Oligopeptides Modification : Imidazolidin-4-ones, closely related to 1-(2-Bromoethyl)imidazolidin-2-one, are used as skeletal modifications in bioactive oligopeptides. They act as proline surrogates or protect the N-terminal amino acid against hydrolysis. A study found stereoselective formation of imidazolidin-4-one when reacting primaquine alpha-aminoamides with substituted benzaldehydes, highlighting the importance of intramolecular hydrogen bonds in the process (Ferraz et al., 2007).

  • Corrosion Inhibition : Research indicates that derivatives of imidazolidin, like 1-(2-ethylamino)-2-methylimidazolidine, show potential in inhibiting corrosion in acid media. This was demonstrated through electrochemical techniques and theoretical calculations based on density functional theory (Cruz et al., 2004).

  • CO2 Capture : A study demonstrated that ionic liquids derived from imidazole, related to 1-(2-Bromoethyl)imidazolidin-2-one, can effectively capture CO2. This ionic liquid can be recycled and is comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).

  • Synthesis of Imidazolidin-2-ones : A new method for preparing substituted imidazolidin-2-ones from N-allylamines is described. This process involves the addition of amine starting materials to isocyanates to form N-allylureas, which are then converted to imidazolidin-2-one products (Fritz et al., 2006).

  • Hydroamination of Alkenes : The gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes with cyclic ureas, including imidazolidin-2-ones, leads to efficient and regioselective synthesis. This method demonstrates a potential application in organic synthesis (Zhang et al., 2009).

  • Pharmaceutical Applications : Imidazole-based compounds, including those related to 1-(2-Bromoethyl)imidazolidin-2-one, are significant in medicinal chemistry. They bind to various enzymes and receptors due to their electron-rich characteristics, showing a wide range of bioactivities (Zhang et al., 2014).

properties

IUPAC Name

1-(2-bromoethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIDPIFLOWJKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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